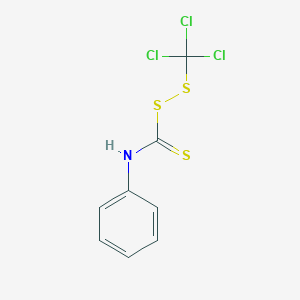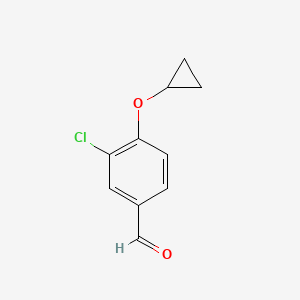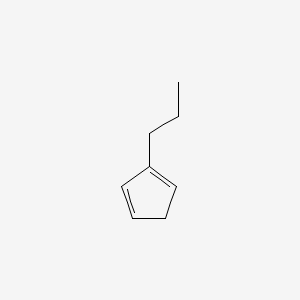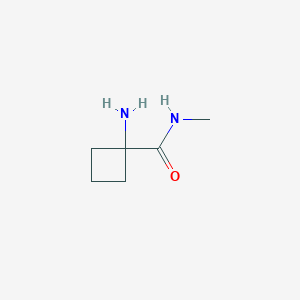
(3-tert-Butoxycarbonylamino-cyclobutylidene)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate: is a complex organic compound that features a cyclobutylidene ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutylidene ring, followed by the introduction of the Boc-protected amino group and the esterification to form the methyl ester. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine by removing the Boc group.
Scientific Research Applications
Chemistry: In organic synthesis, Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is used as an intermediate in the preparation of more complex molecules
Biology and Medicine: The compound’s potential biological activity makes it of interest in medicinal chemistry. It can be used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors. Its Boc-protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for use in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate exerts its effects depends on the specific reactions it undergoes. The Boc protecting group can be removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The cyclobutylidene ring provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl (2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl)amino)acetate
Uniqueness: Methyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is unique due to its cyclobutylidene ring, which imparts rigidity and distinct reactivity compared to other similar compounds. The presence of the Boc-protected amino group also allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
154748-64-8 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-5-8(6-9)7-10(14)16-4/h7,9H,5-6H2,1-4H3,(H,13,15) |
InChI Key |
MREDTHNYKZZDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=CC(=O)OC)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



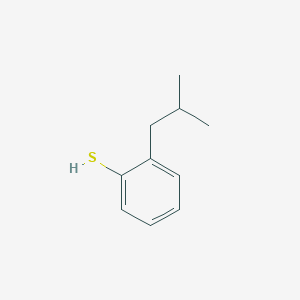
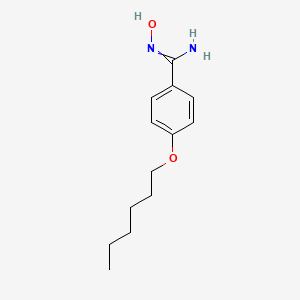
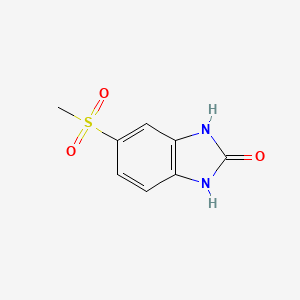
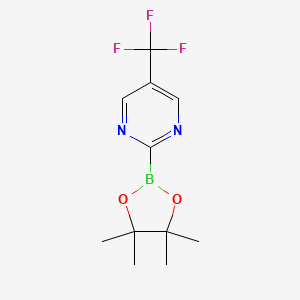
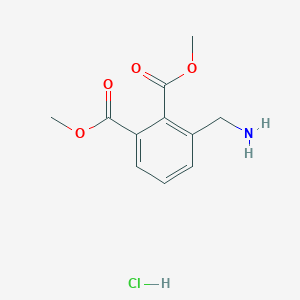
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

